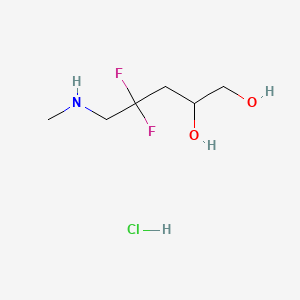
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H14ClF2NO2 and a molecular weight of 205.63 g/mol . This compound is characterized by the presence of fluorine atoms, a methylamino group, and a diol structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the pentane backbone.
Amination: Incorporation of the methylamino group.
Diol Formation: Introduction of hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the diol structure.
Scientific Research Applications
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms may enhance its binding affinity and specificity, while the diol structure allows for hydrogen bonding interactions. These properties enable the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-5-(ethylamino)pentane-1,2-diol hydrochloride
- 4,4-Difluoro-5-(propylamino)pentane-1,2-diol hydrochloride
Uniqueness
4,4-Difluoro-5-(methylamino)pentane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2913279-24-8 |
|---|---|
Molecular Formula |
C6H14ClF2NO2 |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
4,4-difluoro-5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H13F2NO2.ClH/c1-9-4-6(7,8)2-5(11)3-10;/h5,9-11H,2-4H2,1H3;1H |
InChI Key |
LEDGMGNXZQGGRS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC(CO)O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate](/img/structure/B13462931.png)
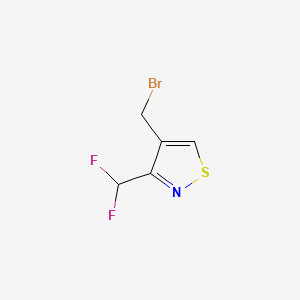
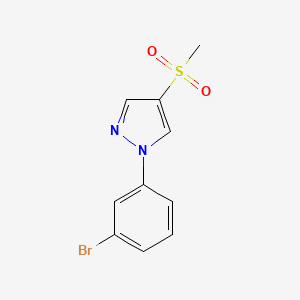

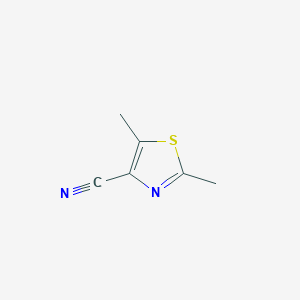
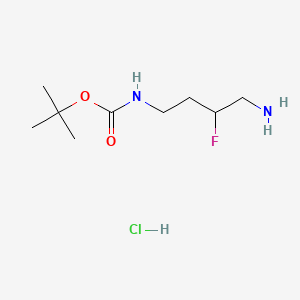
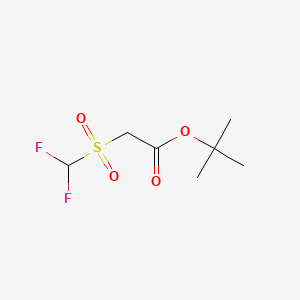
![[3-(Methoxymethyl)oxolan-3-yl]methanamine](/img/structure/B13462954.png)
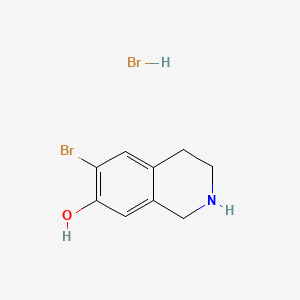
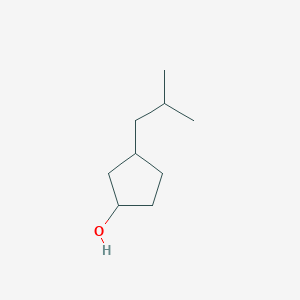

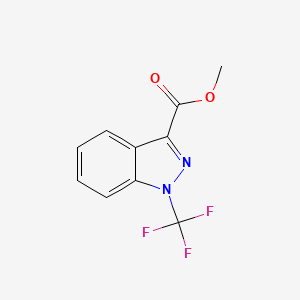
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
